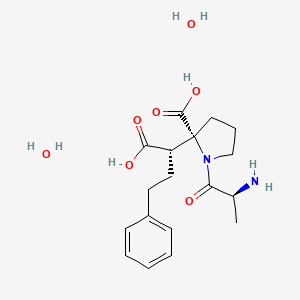
(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate;(S)-3-(N-Boc-N-methylamino)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate and (S)-3-(N-Boc-N-methylamino)pyrrolidine are organic compounds that belong to the class of pyrrolidines. These compounds are often used in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate typically involves the reaction of tert-butyl bromoacetate with (S)-pyrrolidin-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
For (S)-3-(N-Boc-N-methylamino)pyrrolidine, the synthesis involves the protection of the amine group of (S)-pyrrolidine with a Boc (tert-butoxycarbonyl) group, followed by methylation of the nitrogen atom. The Boc protection is typically achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine, while the methylation can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for these compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds can undergo a variety of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Reduction: Reduction of the ester or amide groups can yield alcohols or amines.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring might yield lactams, while reduction of the ester group in (S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate could produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They can serve as building blocks for the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
In biology and medicine, these compounds may be used in the development of new drugs. Their unique structural features make them valuable for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, these compounds can be used in the production of specialty chemicals, polymers, and materials. Their reactivity and functional groups make them versatile for various applications.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific use and target. In medicinal chemistry, they might interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would vary based on the specific application and compound structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine that serves as a building block for many organic compounds.
N-Boc-pyrrolidine: A protected form of pyrrolidine used in organic synthesis.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine with different reactivity and properties.
Uniqueness
(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate and (S)-3-(N-Boc-N-methylamino)pyrrolidine are unique due to their specific functional groups and stereochemistry. These features make them valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
tert-butyl 2-[[(3S)-pyrrolidin-3-yl]amino]acetate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-8-4-5-11-6-8/h8,11-12H,4-7H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
AYEXDBHPMVPDER-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CN[C@H]1CCNC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)



![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)

![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)





